molecular formula C21H28N6O B10999035 N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B10999035
M. Wt: 380.5 g/mol
InChI Key: FAHSREBDFPWOHA-UHFFFAOYSA-N
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Description

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a benzimidazole core, which is known for its biological activity, and a hexahydrocyclohepta[c]pyrazole moiety, which adds to its structural complexity and potential functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Dimethylamino Propyl Group: This step involves the alkylation of the benzimidazole core with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate.

    Cyclization to Form the Hexahydrocyclohepta[c]pyrazole Moiety: This step can be accomplished by reacting the intermediate with a suitable dicarbonyl compound under basic conditions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure and multiple functional groups.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Biology and Medicine

    Antimicrobial Agents: The benzimidazole core is known for its antimicrobial activity, making this compound a potential candidate for the development of new antimicrobial agents.

    Anticancer Agents: The compound’s structure suggests potential activity against cancer cells, which could be explored in drug development.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

    Pharmaceuticals: Its potential biological activity makes it a candidate for pharmaceutical research and development.

Mechanism of Action

The mechanism of action of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is likely related to its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole core can interact with DNA or proteins, leading to various biological effects. The dimethylamino propyl group may enhance the compound’s ability to penetrate cell membranes, while the hexahydrocyclohepta[c]pyrazole moiety may contribute to its overall stability and activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as benzimidazole itself and its various derivatives share the benzimidazole core and exhibit similar biological activities.

    Pyrazole Derivatives: Compounds containing the pyrazole moiety, such as pyrazole itself and its derivatives, share structural similarities and potential biological activities.

Uniqueness

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its combination of the benzimidazole core, dimethylamino propyl group, and hexahydrocyclohepta[c]pyrazole moiety. This unique structure may confer specific properties and activities that are not observed in simpler compounds.

Properties

Molecular Formula

C21H28N6O

Molecular Weight

380.5 g/mol

IUPAC Name

N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C21H28N6O/c1-26(2)11-6-12-27-14-22-18-13-15(9-10-19(18)27)23-21(28)20-16-7-4-3-5-8-17(16)24-25-20/h9-10,13-14H,3-8,11-12H2,1-2H3,(H,23,28)(H,24,25)

InChI Key

FAHSREBDFPWOHA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C=NC2=C1C=CC(=C2)NC(=O)C3=NNC4=C3CCCCC4

Origin of Product

United States

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